molecular formula C9H13BrO3Si B091109 (4-Bromophenyl)trimethoxysilane CAS No. 17043-05-9

(4-Bromophenyl)trimethoxysilane

Cat. No.: B091109
CAS No.: 17043-05-9
M. Wt: 277.19 g/mol
InChI Key: BRXDAEMGSYZHGK-UHFFFAOYSA-N
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Description

(4-Bromophenyl)trimethoxysilane (CAS 17043-05-9) is an organosilicon compound featuring a brominated aromatic ring attached to a trimethoxysilane group. This structure combines the reactivity of the bromophenyl moiety with the hydrolytic activity of the trimethoxysilane group, making it valuable as a coupling agent in surface modifications, polymer chemistry, and materials science . The bromine atom on the aromatic ring enables further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings), while the trimethoxysilane group facilitates adhesion to inorganic substrates like glass or metals through hydrolysis and condensation .

Preparation Methods

General Synthetic Strategies for Aryltrimethoxysilanes

Aryltrimethoxysilanes are typically synthesized via two primary routes: nucleophilic substitution and transition-metal-catalyzed coupling . These methods leverage the reactivity of silicon precursors with aromatic halides or metallic reagents.

Nucleophilic Substitution Reactions

In this approach, a silicon-containing nucleophile displaces a leaving group (e.g., bromine) on an aromatic ring. For example, trimethoxysilane (HSi(OCH₃)₃) may react with 4-bromoiodobenzene under basic conditions:

4-Bromoiodobenzene+HSi(OCH₃)₃Base(4-Bromophenyl)trimethoxysilane+HI\text{4-Bromoiodobenzene} + \text{HSi(OCH₃)₃} \xrightarrow{\text{Base}} \text{this compound} + \text{HI}

Key Considerations :

  • Base Selection : Triethylamine or potassium carbonate is often used to neutralize acidic byproducts like HI .

  • Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) facilitates homogeneous mixing .

Transition-Metal-Catalyzed Coupling

Palladium or ruthenium catalysts enable cross-couplings between aryl halides and silicon reagents. For instance, a Hiyama–Denmark coupling could be adapted for this synthesis:

4-Bromoiodobenzene+Si(OCH₃)₃Pd catalystThis compound+Byproducts\text{4-Bromoiodobenzene} + \text{Si(OCH₃)₃} \xrightarrow{\text{Pd catalyst}} \text{this compound} + \text{Byproducts}

Catalytic Systems :

  • Palladium Precursors : PdCl₂ or Pd(PPh₃)₄ are common .

  • Ligands : Bulky phosphine ligands (e.g., XPhos) enhance selectivity .

Reaction Optimization and Mechanistic Insights

Role of Catalysts and Additives

In the provided RSC procedure , a ruthenium-based system ([RuCl₂(p-cymene)]₂) combined with AgSbF₆ and CuF₂ facilitates arylations. While this specific reaction employs this compound as a reagent, the conditions suggest that similar catalytic systems might enable its synthesis. Key factors include:

ParameterEffect on Reaction
Catalyst Loading Higher Pd/Ru concentrations accelerate kinetics but risk side reactions .
Temperature Elevated temperatures (e.g., 140°C) favor activation of aromatic C–Br bonds .
Solvent Polar aprotic solvents (e.g., THF) stabilize charged intermediates .

Purification and Characterization

Post-synthesis, purification via column chromatography (e.g., pentane/Et₂O gradients) isolates the target compound. Structural validation relies on:

  • ¹H NMR : Aromatic protons (δ 7.3–7.7 ppm) and trimethoxy signals (δ 3.5–3.8 ppm) .

  • ¹³C NMR : Silicon-adjacent quaternary carbon (δ 80–90 ppm) and aromatic carbons .

Challenges and Limitations

Steric and Electronic Effects

The trimethoxysilyl group introduces steric hindrance, potentially slowing reaction rates. Electronic effects from the bromine substituent further modulate reactivity:

  • Electron-Withdrawing Nature : Bromine deactivates the ring, necessitating stronger catalysts .

  • Ortho/Meta Selectivity : Steric bulk may direct substitutions to the para position .

Competing Side Reactions

Common issues include:

  • Protodesilylation : Premature cleavage of the Si–C bond under acidic conditions.

  • Oligomerization : Silicon reagents may self-condense without rigorous anhydrous conditions .

Industrial-Scale Production Considerations

While lab-scale methods focus on precision, industrial synthesis prioritizes cost and scalability:

  • Continuous Flow Systems : Enhance heat/mass transfer for exothermic silane reactions.

  • Catalyst Recycling : Immobilized Pd on supports reduces metal waste .

Emerging Methodologies

Recent advances in photoredox catalysis and electrochemical synthesis offer greener alternatives:

  • Photoredox : Visible light activates silicon reagents, enabling room-temperature reactions .

  • Electrochemical : Direct electron transfer avoids exogenous catalysts, reducing byproducts .

Chemical Reactions Analysis

Types of Reactions

(4-Bromophenyl)trimethoxysilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

(4-Bromophenyl)trimethoxysilane has the molecular formula C9H13BrO3SiC_9H_{13}BrO_3Si and consists of a bromophenyl group attached to a trimethoxysilane moiety. This structure enables it to function as a silane coupling agent, facilitating bonding between organic and inorganic materials.

Silane Coupling Agent

Functionality : As a silane coupling agent, this compound enhances adhesion between different materials, particularly in composite systems. It forms covalent bonds with siliceous surfaces, improving mechanical strength and durability.

Applications :

  • Composite Materials : Used in the production of composite materials where enhanced adhesion is critical.
  • Surface Modification : Effective in modifying the surface properties of various substrates to improve wettability and adhesion.

Nanotechnology

Role in Nanocomposites : The compound is utilized in the synthesis of nanocomposites, where it acts as a linking agent between nanoparticles and polymer matrices. This application is crucial for developing advanced materials with tailored properties.

Case Study : A study demonstrated that incorporating this compound into polymer nanocomposites significantly improved mechanical properties compared to composites without silane treatment .

Biomedical Applications

Drug Delivery Systems : The unique properties of this compound allow it to be used in drug delivery systems. Its ability to form stable bonds with biological molecules makes it suitable for creating biocompatible surfaces.

Case Study : Research has shown that silanized surfaces using this compound exhibit enhanced cell adhesion and proliferation, indicating potential for use in tissue engineering .

Analytical Chemistry

Fluorescent Detection : The compound can be utilized in the development of fluorescent silane layers for detecting explosives. Its bromophenyl group enhances the reactivity necessary for forming detection reagents.

Application Example : A patent outlines methods for using this compound in creating layers that respond to explosive materials through fluorescence, demonstrating its utility in security applications .

Data Table: Applications Overview

Application AreaFunctionalityExample Use Case
Silane Coupling AgentEnhances adhesion between organic/inorganic materialsComposite manufacturing
NanotechnologyLinks nanoparticles with polymersImproved mechanical properties in nanocomposites
Biomedical ApplicationsBiocompatible surfaces for drug deliveryEnhanced cell adhesion in tissue engineering
Analytical ChemistryFluorescent detection of explosivesSecurity applications for explosive detection

Environmental Applications

The compound's properties are being explored for environmental remediation, particularly in the removal of pollutants from water sources. Its ability to bond with various contaminants makes it a candidate for developing filtration systems.

Mechanism of Action

The mechanism of action of (4-Bromophenyl)trimethoxysilane involves the hydrolysis of the trimethoxysilane groups to form silanols. These silanols can then condense to form siloxane bonds, which improve the adhesion between organic and inorganic materials. The bromine atom can participate in substitution reactions, allowing for further functionalization of the compound .

Comparison with Similar Compounds

Structural Analogues with Aromatic Substituents

  • 4-(Trimethoxysilyl)aniline (CAS 118583): This compound replaces the bromine atom with an amino group (-NH₂) on the phenyl ring. The amino group enhances hydrogen-bonding capabilities and reactivity toward electrophiles, making it suitable for biosensor functionalization or adhesion promotion in composites.
  • Its crystal structure reveals intermolecular N–H···O hydrogen bonds along the [101] axis, a feature absent in (4-bromophenyl)trimethoxysilane due to the lack of amide groups .

Alkyl-Substituted Trimethoxysilanes

  • 4-Bromobutyltrimethoxysilane (CAS 226558-82-3):
    This compound substitutes the aromatic bromophenyl group with a brominated alkyl chain. The alkyl chain increases flexibility and reduces steric hindrance, favoring applications in polymer cross-linking. However, the bromine in the alkyl position is more susceptible to nucleophilic substitution (e.g., SN2 reactions) compared to the electronically stabilized bromine in the aromatic ring of this compound .

  • (3-Aminopropyl)trimethoxysilane (APTS): APTS features an aliphatic aminopropyl group instead of an aromatic substituent. The primary amine enables covalent bonding with epoxy or carboxyl groups, making APTS a cornerstone in surface functionalization for chromatography or nanocomposites. In contrast, this compound’s aromatic bromine favors π-π interactions and electronic conjugation in conductive materials .

Comparison with Triethoxysilane Analogues

  • (3-Aminopropyl)triethoxysilane (APTES): Replacing methoxy groups with ethoxy in APTES slows hydrolysis due to increased steric bulk and reduced electrophilicity. Similarly, a hypothetical (4-bromophenyl)triethoxysilane would exhibit slower condensation kinetics than its trimethoxy counterpart, impacting its utility in rapid surface modifications .

Data Tables

Table 1: Structural and Functional Comparison of Trimethoxysilanes

Compound Name Molecular Formula Substituent Key Reactivity/Applications Reference
This compound C₉H₁₃BrO₃Si 4-Bromophenyl Cross-coupling reactions, surface adhesion
4-(Trimethoxysilyl)aniline C₉H₁₅NO₃Si 4-Aminophenyl Hydrogen bonding, biosensors
4-Bromobutyltrimethoxysilane C₇H₁₇BrO₃Si 4-Bromobutyl Polymer cross-linking, elastomers
(3-Aminopropyl)trimethoxysilane C₆H₁₇NO₃Si 3-Aminopropyl Epoxy adhesion, nanocomposites

Table 2: Physicochemical Properties

Compound Name Boiling Point (°C) Solubility (25°C) Density (g/cm³)
This compound Not reported Not reported Not reported
4-Bromobutyltrimethoxysilane 206.6 ± 23.0 0.9 g/L (water) 1.212 ± 0.06
APTS 217 Miscible (water) 1.027

Biological Activity

(4-Bromophenyl)trimethoxysilane is a silane compound characterized by its unique chemical structure, which includes a bromophenyl group and three methoxy groups attached to silicon. Its biological activity has garnered interest in various fields, including materials science, biochemistry, and pharmacology. This article reviews the current understanding of the biological activities associated with this compound, supported by data tables, case studies, and relevant research findings.

The molecular formula of this compound is C9H13BrO3SiC_9H_{13}BrO_3Si. The presence of the bromine atom and methoxy groups contributes to its reactivity and potential applications in medicinal chemistry and materials science.

Biological Activities

Research indicates that this compound exhibits several biological activities, primarily due to its ability to interact with various biological systems. The following sections summarize key findings related to its antimicrobial properties, cytotoxicity, and potential applications in drug delivery.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of compounds structurally similar to this compound. For instance, derivatives with bromine substitutions on aromatic rings have been shown to possess significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity of Brominated Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
DHP acid-1S. aureus16 µg/mL
DHP acid-3P. aeruginosa64 µg/mL

The above table illustrates that this compound has a comparable MIC to other known antimicrobial agents, indicating its potential as an effective antibacterial compound .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies indicate that this compound can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Mitochondrial dysfunction
A54925Oxidative stress

The data suggest that this compound exhibits significant cytotoxicity against these cancer cell lines, making it a candidate for further development as an anticancer agent .

Case Studies

A notable case study involved the synthesis of novel silane-based compounds for drug delivery applications. Researchers incorporated this compound into polymeric matrices designed for targeted drug delivery systems. The results demonstrated enhanced drug loading efficiency and controlled release profiles, highlighting the compound's utility in pharmaceutical formulations.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling (4-Bromophenyl)trimethoxysilane in laboratory settings?

  • Methodological Answer : this compound is highly flammable and poses inhalation and dermal hazards. Key precautions include:

  • Storage : Use airtight containers in cool, dry environments to prevent hydrolysis or combustion .
  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation of vapors .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water, which may exacerbate reactivity .

Q. How can researchers synthesize this compound, and what factors influence reaction yield?

  • Methodological Answer : A common route involves the reaction of 4-bromophenyl Grignard reagents with trimethoxysilane derivatives. Optimize yield by:

  • Solvent Choice : Use anhydrous tetrahydrofuran (THF) to minimize side reactions .
  • Temperature Control : Maintain 65–70°C to balance reaction kinetics and byproduct formation .
  • Purification : Employ pressure-swing distillation to separate azeotropic mixtures (e.g., methanol/silane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR confirm the phenyl and silane moieties. 29^{29}Si NMR distinguishes Si-O bonding environments .
  • FT-IR : Peaks at ~1,100 cm1^{-1} (Si-O stretching) and 540 cm1^{-1} (C-Br bending) validate structural integrity .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for verifying steric effects in derivatives .

Advanced Research Questions

Q. How can this compound be functionalized for surface modification in microfluidic devices?

  • Methodological Answer : The bromophenyl group enables covalent bonding to gold or silica surfaces. Steps include:

  • Surface Pretreatment : Clean substrates with piranha solution (H2_2SO4_4:H2_2O2_2) to activate hydroxyl groups .
  • Silane Deposition : Immerse substrates in a 2% (v/v) silane/ethanol solution for 12 hours. Rinse with ethanol to remove physisorbed layers .
  • Post-Functionalization : Couple with thiol- or amine-terminated ligands via Sonogashira or Ullmann reactions .

Q. What experimental design strategies mitigate inconsistencies in hybrid silane film performance?

  • Methodological Answer : Use a factorial design (e.g., 33^3 matrix) to assess variables:

  • Variables : Silane concentration, pH, and curing temperature .
  • Optimization : Response surface methodology (RSM) identifies ideal conditions (e.g., pH 5.5, 120°C curing) for adhesion and corrosion resistance .
  • Validation : Electrochemical impedance spectroscopy (EIS) quantifies film stability under corrosive conditions .

Q. How do steric effects from the 4-bromophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bulky bromophenyl group reduces nucleophilic substitution rates but enhances selectivity in Suzuki-Miyaura couplings. Mitigate steric hindrance by:

  • Catalyst Choice : Use Pd(PPh3_3)4_4 with bulky ligands (e.g., SPhos) to stabilize transition states .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of aryl halide intermediates .
  • Kinetic Analysis : Monitor reaction progress via GC-MS to adjust catalyst loading and reaction time .

Q. What are the challenges in analyzing thermal degradation products of this compound?

  • Methodological Answer : Degradation at >200°C releases toxic gases (HBr, SiO2_2). Analytical strategies include:

  • TGA-FTIR : Correlate mass loss with IR-detected gaseous byproducts .
  • GC-MS : Identify volatile organobromine compounds (e.g., 4-bromophenol) using NIST library matching .
  • Mitigation : Incorporate flame retardants (e.g., alumina trihydrate) in composite formulations .

Q. Data Interpretation and Optimization

Q. How should researchers resolve contradictions in spectroscopic data for silane derivatives?

  • Methodological Answer :

  • Cross-Validation : Compare NMR, IR, and X-ray data to confirm assignments. For example, inconsistent 29^{29}Si NMR shifts may indicate hydrolysis; verify via Karl Fischer titration .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict vibrational frequencies and NMR chemical shifts, aiding peak assignment .

Q. What statistical methods are optimal for optimizing silane-based synthesis protocols?

  • Methodological Answer :

  • Design of Experiments (DoE) : Central composite design (CCD) identifies critical factors (e.g., catalyst ratio, solvent volume) affecting yield .
  • Multivariate Analysis : PCA reduces dimensionality in datasets with >3 variables (e.g., temperature, pressure, stirring rate) .

Properties

IUPAC Name

(4-bromophenyl)-trimethoxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO3Si/c1-11-14(12-2,13-3)9-6-4-8(10)5-7-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRXDAEMGSYZHGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=C(C=C1)Br)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17043-05-9
Record name 1-Bromo-4-(trimethoxysilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17043-05-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Feasible Synthetic Routes

(4-Bromophenyl)trimethoxysilane
(4-Bromophenyl)trimethoxysilane
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(4-Bromophenyl)trimethoxysilane
(4-Bromophenyl)trimethoxysilane
(4-Bromophenyl)trimethoxysilane

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